4-Chlorobenzoic anhydride
Overview
Description
4-Chlorobenzoic anhydride is a chemical compound with the molecular formula C14H8Cl2O3 . It is also known by other names such as 4-chlorobenzoicanhydride, Bis (4-chlorobenzoic) anhydride, and p-Chlorobenzoic anhydride .
Synthesis Analysis
This compound can be synthesized from 4-chlorobenzyl alcohol . The process involves the oxidation of 4-chlorobenzyl alcohol .Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 3 oxygen atoms . The InChI representation of the molecule isInChI=1S/C14H8Cl2O3/c15-11-5-1-9 (2-6-11)13 (17)19-14 (18)10-3-7-12 (16)8-4-10/h1-8H
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 295.1 g/mol . It has a density of 1.4±0.1 g/cm3, a boiling point of 439.0±30.0 °C at 760 mmHg, and a flash point of 182.5±23.6 °C . It has no hydrogen bond donors, 3 hydrogen bond acceptors, and 4 freely rotating bonds .Scientific Research Applications
Chemical Reactivity and Catalysis
4-Chlorobenzoic anhydride exhibits interesting chemical reactivity, particularly in exchange reactions and catalysis. For instance, benzoic and 2-chlorobenzoic anhydrides show a unique exchange reaction in chloroform, influenced by concentration ratios and catalyzed by pyridine 1-oxide and benzoate salts. This reaction, which does not follow simple second-order kinetics, highlights the complex mechanism of such anhydrides in chemical synthesis (Wong & Jwo, 1998).
Synthetic Applications
This compound is also pivotal in synthetic chemistry. For example, a rapid and mild esterification method using 2,4,6-trichlorobenzoic anhydrides, a related compound, has been developed, showing its utility in the synthesis of large-ring lactones (Inanaga et al., 1979).
Biochemical Applications
In biochemistry, 4-chlorobenzoate dehalogenase from Pseudomonas spec. CBS 3 uses 4-chlorobenzoate to form 4-hydroxybenzoate, demonstrating the enzyme's role in the hydrolytic cleavage of the halogen-carbon bond, a crucial process in certain metabolic pathways (Müller et al., 1984).
Crystallography and Molecular Structure
The anhydride's structure and bonding are subjects of interest in crystallography. Studies on compounds like 2-amino-5-methylpyridinium 4-chlorobenzoate reveal insights into molecular interactions, such as hydrogen bonding and π–π stacking, crucial for understanding molecular assembly and design (Thanigaimani et al., 2012).
Kinetics and Thermodynamics
Investigations into the kinetics and thermodynamics of related compounds, like lanthanide(III) 2-amino-4-chlorobenzoates, provide critical data on the behavior of these compounds under varying conditions, relevant in material science and catalysis (Sikorska, 1999).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that similar compounds often interact with enzymes or proteins that play a role in various biochemical pathways .
Mode of Action
It’s known that anhydrides like 4-chlorobenzoic anhydride can react with nucleophiles, leading to the formation of carboxylic acids and other products .
Biochemical Pathways
Research on similar compounds, such as 4-chlorobenzoic acid, suggests that they can be metabolized through hydrolytic dehalogenation, yielding 4-hydroxybenzoic acid, which is then hydroxylated to protocatechuic acid (pca) and subsequently metabolized via the β-ketoadipate pathway .
Pharmacokinetics
It’s known that the compound’s structure and properties, such as its molecular weight and solubility, can influence its bioavailability .
Result of Action
It’s known that the compound can undergo reactions leading to the formation of carboxylic acids and other products, which can have various effects depending on the context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s reactivity and the rate at which it undergoes reactions .
Biochemical Analysis
Biochemical Properties
It is known that the compound can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation
Molecular Mechanism
It is known that the compound can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation These reactions may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that the compound is metabolized via a reaction involving an initial hydrolytic dehalogenation yielding 4-hydroxybenzoic acid, which is then hydroxylated to protocatechuic acid (PCA) and subsequently metabolized via the β-ketoadipate pathway
Properties
IUPAC Name |
(4-chlorobenzoyl) 4-chlorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2O3/c15-11-5-1-9(2-6-11)13(17)19-14(18)10-3-7-12(16)8-4-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUSAETYTBNPDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC(=O)C2=CC=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30229489 | |
Record name | Bis(4-chlorobenzoic) anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30229489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
790-41-0 | |
Record name | Benzoic acid, 4-chloro-, 1,1′-anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=790-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(4-chlorobenzoic) anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000790410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chlorobenzoic anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404992 | |
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Record name | Bis(4-chlorobenzoic) anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30229489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(4-chlorobenzoic) anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.214 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Chlorobenzoic anhydride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV5DQN38UK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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